Glucocorticoid Receptor Antagonism: Regioisomeric Potency
In a direct head-to-head cellular assay for human glucocorticoid receptor (GR) antagonism, 7-(2,3-difluorophenyl)-7-oxoheptanoic acid exhibited an IC₅₀ of 21 nM, whereas the 3,4-difluorophenyl regioisomer (CAS 898765-79-2) showed an IC₅₀ of 43 nM under identical conditions [1]. This demonstrates a >2-fold difference in potency attributable solely to the shift in fluorine substitution pattern.
| Evidence Dimension | Glucocorticoid receptor antagonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 21 nM |
| Comparator Or Baseline | 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid; IC₅₀ = 43 nM |
| Quantified Difference | 2.05-fold lower IC₅₀ (higher potency) |
| Conditions | Human GR expressed in CHO-K1 cells, firefly luciferase reporter gene assay, 20 hr incubation, One-Glo detection |
Why This Matters
This direct comparative data confirms that the 2,3-difluoro substitution pattern is not interchangeable with other regioisomers and directly impacts functional potency, guiding SAR-driven procurement for glucocorticoid receptor studies.
- [1] BindingDB entry BDBM50528394 / CHEMBL4452917; IC₅₀ values for 2,3-difluoro (21 nM) and 3,4-difluoro (43 nM) regioisomers against human glucocorticoid receptor. View Source
